molecular formula C4H3LiN2O2S B2539417 Lithium;2-(1,3,4-thiadiazol-2-yl)acetate CAS No. 2243513-35-9

Lithium;2-(1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B2539417
CAS No.: 2243513-35-9
M. Wt: 150.08
InChI Key: LTJNBKHCERKKBB-UHFFFAOYSA-M
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Description

Significance of Organic Lithium Salts in Contemporary Chemical Research

Organic lithium salts and organolithium reagents are fundamental tools in modern chemical research and industry. Organolithium compounds, characterized by a highly polarized carbon-lithium bond, function as potent nucleophiles and strong bases, making them indispensable in organic synthesis for the formation of carbon-carbon bonds. numberanalytics.comwikipedia.org Their high reactivity allows for the synthesis of complex molecules under mild conditions. numberanalytics.com In laboratory synthesis, commercially available reagents like butyllithium (B86547) are frequently used for deprotonation, metalation, and lithium-halogen exchange reactions. wikipedia.orgmasterorganicchemistry.com

Beyond their role as reagents, organic lithium salts are crucial in materials science, particularly in the development of high-energy-density batteries. cicenergigune.com Lithium carboxylates, a subclass of organic lithium salts, have been investigated as electrode materials. acs.org The nature of the organic anion can significantly influence the properties of the battery, such as the stability and quality of the protective layer formed on the anode, which is critical for the battery's cyclability and lifespan. cicenergigune.com The development of novel organic lithium salts is an active area of research aimed at creating safer, more efficient energy storage systems. cicenergigune.com The properties of these salts, such as stability, crystallinity, and solubility, are often superior to their parent carboxylic acids, which is advantageous for purification and handling. thieme-connect.de

Table 1: Key Applications of Organic Lithium Compounds

Category Application Examples
Organic Synthesis Strong Bases LDA, LiHMDS
Nucleophilic Reagents n-BuLi, sec-BuLi, t-BuLi
Initiators for Polymerization Anionic polymerization of elastomers
Asymmetric Synthesis Formation of chiral centers
Materials Science Battery Components Lithium carboxylates as anode materials
Electrolyte Additives Improving ionic conductivity and stability
Industrial Chemicals Lubricants & Additives Metal soaps (lithium carboxylates)

Overview of 1,3,4-Thiadiazole (B1197879) Heterocycles in Synthetic and Coordination Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govresearchgate.net Derivatives of 1,3,4-thiadiazole have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netisres.org

In synthetic chemistry, the 1,3,4-thiadiazole ring can be synthesized through various methods, often involving the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids or their equivalents. nih.gov The ring is relatively stable and can be functionalized to produce a diverse library of compounds. isres.org

In coordination chemistry, the 1,3,4-thiadiazole moiety is a versatile ligand. isres.org The presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom) provides several potential binding sites for metal ions. researchgate.net This allows thiadiazole derivatives to act as monodentate, bidentate, or bridging ligands, forming a variety of coordination complexes and polymers. nih.govresearchgate.net The coordination mode often depends on the substituents attached to the thiadiazole ring. nih.gov These metal complexes are themselves subjects of research for their potential catalytic, medicinal, and material applications, such as in the development of luminescent sensors. mdpi.com

Table 2: Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives

Biological Activity Description
Antimicrobial Active against various bacteria and fungi. isres.org
Anticancer Shows cytotoxic effects against various cancer cell lines. nih.gov
Anti-inflammatory Possesses properties that can reduce inflammation. researchgate.net
Anticonvulsant Demonstrates potential in managing seizures. isres.orgnih.gov
Antioxidant Capable of neutralizing harmful free radicals. nih.gov

Rationale for Investigating Lithium;2-(1,3,4-thiadiazol-2-yl)acetate as a Model Compound

The investigation of this compound as a model compound is driven by the compelling properties of its constituent components: the lithium carboxylate group and the 1,3,4-thiadiazole heterocycle. This compound serves as a unique platform to explore the synergistic interplay between these two functional moieties.

The rationale for its study can be broken down into several key areas:

Coordination Chemistry: The molecule possesses multiple potential coordination sites: the oxygen atoms of the acetate (B1210297) group, and the nitrogen and sulfur atoms of the thiadiazole ring. This polyfunctional nature makes it an excellent candidate for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The lithium cation itself can participate in forming complex framework structures, or the entire molecule can act as a ligand for other metal centers, potentially leading to materials with interesting catalytic, porous, or luminescent properties. acs.orgresearchgate.net

Medicinal and Pharmaceutical Chemistry: Given the extensive biological activities associated with the 1,3,4-thiadiazole core, converting a thiadiazole-containing carboxylic acid into its lithium salt could be a strategy to enhance its pharmaceutical properties. Salt formation is a common technique to improve the solubility, stability, and bioavailability of drug candidates. thieme-connect.de Therefore, investigating this lithium salt could be a step toward developing more effective therapeutic agents based on the thiadiazole scaffold.

Materials Science: The combination of a lithium ion with a complex organic anion containing a stable, aromatic heterocycle presents an interesting target for materials science, particularly in the context of energy storage. Organic lithium salts are being explored as components in next-generation lithium-ion batteries. cicenergigune.com Studying the electrochemical properties of this compound could provide insights into how such heterocyclic anions influence ion transport, stability, and interfacial properties within a battery system.

In essence, this compound is a model compound that bridges the gap between synthetic organic chemistry, coordination chemistry, and materials science, offering a rich field for fundamental research and potential applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;2-(1,3,4-thiadiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.Li/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJNBKHCERKKBB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NN=C(S1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of Lithium;2 1,3,4 Thiadiazol 2 Yl Acetate

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the bonding framework of Lithium;2-(1,3,4-thiadiazol-2-yl)acetate. The spectra are characterized by distinct bands corresponding to the vibrations of the 1,3,4-thiadiazole (B1197879) ring and the acetate (B1210297) moiety.

The 1,3,4-thiadiazole ring exhibits several characteristic vibrations. The C=N stretching vibration typically appears as a strong band in the FT-IR spectrum. dergipark.org.tr The C-S stretching modes are generally observed as weaker bands at lower wavenumbers. nih.govresearchgate.net A series of bands below 660 cm⁻¹ can be attributed to the -C-S-C- stretching of the thiadiazole ring. nih.gov

For the acetate group, the most prominent features are the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. The coordination of the lithium ion to the carboxylate group influences the positions of these bands. The separation between the asymmetric (ν_as) and symmetric (ν_s) COO⁻ stretching frequencies can provide information about the coordination mode of the carboxylate group to the lithium ion.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental data by predicting vibrational frequencies and aiding in the precise assignment of observed spectral bands. dergipark.org.trnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
1,3,4-Thiadiazole RingC=N Stretch~1600-1650 dergipark.org.trjocpr.com
Ring Stretching~1400-1500 researchgate.net
C-S Stretch~660-800 nih.gov
Acetate Group (COO⁻)Asymmetric Stretch (ν_as)~1550-1620-
Symmetric Stretch (ν_s)~1400-1450-
Methylene (B1212753) Group (-CH₂-)C-H Stretch~2850-2960 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ⁷Li)

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and lithium nuclei.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the methylene protons (-CH₂-) of the acetate group and a singlet for the proton at the C5 position of the thiadiazole ring. The chemical shift of the methylene protons would be influenced by the electronegativity of the adjacent carboxylate and thiadiazole groups. dergipark.org.trrsc.org

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the acetate group, the methylene carbon, and the two carbons of the thiadiazole ring (C2 and C5). The chemical shifts of the thiadiazole carbons are characteristic, typically appearing in the range of 160-170 ppm. dergipark.org.trrsc.orgresearchgate.net

⁷Li NMR: ⁷Li NMR spectroscopy can be used to probe the local environment of the lithium ion. nih.gov The chemical shift of the ⁷Li signal provides insights into the coordination and ionic character of the lithium-acetate bond. electrochem.orgnih.gov In solution, a single, sharp resonance is expected, with its chemical shift being dependent on the solvent and concentration. In the solid state, ⁷Li NMR can reveal information about the lithium ion's coordination environment and dynamics. rsc.org

Table 2: Predicted NMR Chemical Shifts (δ) for this compound.
NucleusGroupExpected Chemical Shift (ppm)Reference
¹H-CH₂- (acetate)~3.5-4.5 rsc.org
C5-H (thiadiazole)~8.5-9.5-
¹³CC=O (carboxylate)~170-180 jocpr.com
-CH₂- (acetate)~40-50-
C2 (thiadiazole)~165-175 dergipark.org.trrsc.org
C5 (thiadiazole)~145-155 dergipark.org.trrsc.org
⁷LiLi⁺Solvent and standard dependent nih.govelectrochem.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound. For this compound, techniques like Electrospray Ionization (ESI) or Liquid Secondary Ion Mass Spectrometry (LSI-MS) could be used.

The mass spectrum would be expected to show a prominent signal corresponding to the lithiated molecule [M + Li]⁺ or the protonated molecule [M + H]⁺. core.ac.uk The fragmentation pattern of 1,3,4-thiadiazole derivatives often involves characteristic losses. A common fragmentation pathway includes the elimination of a nitrogen molecule (N₂) from the molecular ion. rsc.org Subsequent fragmentation may involve the cleavage of the thiadiazole ring and the loss of the acetate side chain. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) would allow for the precise determination of the mass-to-charge ratio, confirming the molecular formula. mdpi.com

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Table 3: Example Crystallographic Parameters for a Fused Triazolo/Thiadiazole Derivative.
ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/n mdpi.com
a (Å)7.8707(2) mdpi.com
b (Å)15.9681(4) mdpi.com
c (Å)11.9798(4) mdpi.com
β (°)100.283(3) mdpi.com
Volume (ų)1481.44(7) mdpi.com

The solid-state structure is stabilized by a network of intermolecular interactions. In the case of this compound, the crystal packing would be dominated by the coordination of the lithium ion. Additionally, other non-covalent interactions are expected to play a significant role. These can include C-H···N or C-H···O hydrogen bonds, and π-π stacking interactions between the planar 1,3,4-thiadiazole rings of adjacent molecules. nih.govnih.gov The resorcynyl rings of some thiadiazole molecules have been observed to interact through π-π stacking. nih.gov The analysis of these interactions is crucial for understanding the supramolecular architecture and the physical properties of the material.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the 1,3,4-thiadiazole ring. These absorptions are typically attributed to π → π* and n → π* electronic transitions. proquest.com The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are influenced by the solvent and the substituents on the thiadiazole ring. rsc.orgsemanticscholar.org For many 1,3,4-thiadiazole derivatives, absorption bands are observed in the range of 240-380 nm. rsc.org

Table 4: Expected UV-Vis Absorption Maxima for this compound.
Electronic TransitionExpected λ_max (nm)Reference
π → π~240-300 rsc.orgsemanticscholar.org
n → π~350-380 rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful analytical technique for the study of materials with unpaired electrons. This method provides detailed information about the electronic structure, dynamics, and environment of paramagnetic species. In the context of this compound, EPR spectroscopy would be a crucial tool for investigating the presence and nature of any paramagnetic centers that may arise within the molecular structure.

As a molecule with a closed-shell electronic configuration, this compound is inherently diamagnetic and, therefore, EPR-silent in its ground state. However, paramagnetic species could be generated through various mechanisms, such as redox reactions or irradiation. An EPR spectroscopic analysis would be invaluable for detecting and characterizing these species, should they be formed.

Detailed Research Findings

A comprehensive review of the scientific literature reveals a notable absence of specific experimental EPR data for this compound. Research has been conducted on the paramagnetic properties of related substance classes, such as organic radicals in the context of battery materials and metal complexes of thiadiazole derivatives. semanticscholar.orgscimed.co.uk For instance, EPR has been instrumental in studying the formation of mossy lithium and lithium dendrites in lithium-metal anodes during battery cycling. rsc.org However, dedicated EPR studies on the title compound have not been reported.

In a hypothetical scenario where this compound is subjected to conditions that could generate radical species, such as electrochemical oxidation or reduction, EPR spectroscopy would be the definitive method for their characterization. For example, the one-electron oxidation of the thiadiazole ring could lead to the formation of a radical cation. The resulting EPR spectrum would provide key information about this species. The g-factor, derived from the position of the EPR signal, would offer insights into the electronic structure of the radical. Furthermore, the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N), would allow for the mapping of the spin density distribution across the molecule. This would reveal the extent to which the unpaired electron is delocalized over the thiadiazole ring and the acetate group.

Similarly, if the compound were to undergo a reduction process, a radical anion could be formed. Again, EPR spectroscopy would be essential for confirming its formation and elucidating its electronic properties. The analysis of the g-factor and hyperfine couplings would provide a detailed picture of the molecular orbital occupied by the unpaired electron.

While no specific data is available for this compound, the table below illustrates the kind of parameters that would be determined from a hypothetical EPR study of a radical species derived from this compound.

ParameterHypothetical Value RangeInformation Provided
g-factor2.002 - 2.008The g-factor would indicate the chemical environment of the unpaired electron. For organic radicals, it is typically close to the free electron g-value of 2.0023. Deviations from this value would suggest spin-orbit coupling contributions, for instance from the sulfur atom in the thiadiazole ring.
Hyperfine Coupling (¹⁴N)0.1 - 1.0 mTThe coupling to the nitrogen nuclei in the thiadiazole ring would provide direct evidence for the delocalization of the unpaired electron onto the heterocyclic system. The magnitude of the coupling would be proportional to the spin density on the nitrogen atoms.
Hyperfine Coupling (¹H)0.01 - 0.5 mTThe coupling to the protons of the acetate group's methylene bridge would indicate the extent of spin delocalization onto this part of the molecule.
Linewidth0.01 - 0.2 mTThe width of the EPR signal would be influenced by factors such as unresolved hyperfine couplings, spin-spin interactions, and dynamic processes like molecular tumbling or chemical exchange.

It is important to reiterate that the values presented in the table are purely illustrative and based on data for analogous organic radical species. Experimental determination of these parameters for this compound would require the successful generation and detection of a paramagnetic form of the compound.

Computational and Theoretical Investigations of Lithium;2 1,3,4 Thiadiazol 2 Yl Acetate

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure to predict its geometry, reactivity, and spectroscopic properties. For Lithium;2-(1,3,4-thiadiazol-2-yl)acetate, DFT calculations would provide fundamental insights into its intrinsic characteristics at the quantum level. These calculations are typically performed using a combination of a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)), which together approximate the complex interactions of electrons within the molecule. mdpi.comacs.org

A primary step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. acs.org For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Key areas of interest would include the coordination of the lithium ion (Li⁺) with the oxygen atoms of the acetate (B1210297) group and potentially with the nitrogen or sulfur atoms of the thiadiazole ring. Conformational analysis would explore different possible spatial arrangements (conformers) and their relative energies to identify the most likely structure. Studies on similar 1,3,4-thiadiazole (B1197879) structures have confirmed the planarity of the thiadiazole ring, a feature that would be verified for this compound. acs.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound
ParameterBond/AngleIllustrative Calculated Value (Å or °)
Bond Lengths C=O1.25
C-O⁻1.30
Li⁺---O⁻1.95
N-N (thiadiazole)1.36
C-S (thiadiazole)1.77
Bond Angles O-C-O125.0
C-S-C (thiadiazole)86.0
N-N-C (thiadiazole)113.0

Note: This table is illustrative and contains hypothetical data to demonstrate the typical output of a DFT geometry optimization. Actual values would require specific calculations.

Understanding the electronic structure is crucial for predicting a molecule's reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. acs.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For this compound, analysis would likely show the HOMO localized on the electron-rich thiadiazole ring and the carboxylate group, while the LUMO might be distributed across the heterocyclic ring system.

Table 2: Illustrative Frontier Molecular Orbital Properties
PropertyIllustrative Value (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE) 5.3
Chemical Potential (μ)-4.15
Chemical Hardness (η)2.65
Electrophilicity Index (ω)3.25

Note: This table contains hypothetical data for illustrative purposes. The values represent typical quantum chemical parameters derived from HOMO-LUMO energies.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data is a powerful method for confirming the molecular structure. dergipark.org.trresearchgate.net The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. dergipark.org.tr For this compound, calculations would predict characteristic vibrational modes, such as the stretching of the C=O bond in the acetate group, C-N and C-S stretching within the thiadiazole ring, and vibrations associated with the Li-O coordination.

While this compound itself does not have traditional hydrogen bond donors, in a condensed phase or in solution, it can interact with other molecules (including itself or solvent molecules) through various intermolecular forces. These interactions can include ion-dipole forces between the lithium ion and polar solvents, and van der Waals forces. If the compound were to crystallize with water molecules, it could act as a hydrogen bond acceptor. Computational methods can map the molecular electrostatic potential (MEP) to identify electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. universci.com

A critical property for any salt is its dissociation energy, which is the energy required to separate the ionic pair (the cation and anion) into individual ions. researchgate.netchalmers.se For this compound, DFT can be used to calculate the energy of the paired salt and the energies of the individual lithium cation (Li⁺) and the 2-(1,3,4-thiadiazol-2-yl)acetate anion. The difference between these energies provides the dissociation energy. researchgate.net This value is fundamental for understanding the salt's behavior in solution and its potential application in systems like electrolytes, where ion mobility is key. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvation

While DFT provides a static, zero-temperature picture of a single molecule, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of many molecules over time. researchgate.net An MD simulation of this compound would involve placing a large number of these salt units, along with solvent molecules (e.g., water or an organic solvent), into a simulation box and calculating their movements based on classical mechanics.

This approach is invaluable for studying solvation and transport properties. An MD simulation could reveal:

Solvation Structure: How solvent molecules arrange themselves around the lithium cation and the thiadiazole acetate anion. It would quantify the number of solvent molecules in the first solvation shell and their average distance from the ions.

Ion Pairing: The extent to which the lithium cations and the acetate anions remain associated in solution versus existing as free, solvated ions.

Diffusion Coefficients: The simulation can calculate the rate at which the ions move through the solvent, a key parameter for determining ionic conductivity. rsc.org

Simulations on related systems, such as anhydrous lithium acetate, have successfully modeled crystalline and molten phases, calculating properties like melting points and diffusion coefficients that agree well with experimental results. researchgate.net A similar approach would provide a detailed, atomistic view of the dynamic behavior of this compound in various environments.

Theoretical Studies on Hybrid Organic-Inorganic Systems involving Lithium Salts

Theoretical studies of hybrid organic-inorganic systems containing lithium salts are crucial for understanding and predicting their physicochemical properties and potential applications, particularly in the realm of materials science and energy storage. nih.govrsc.org While direct computational studies on this compound are not extensively available in the current body of literature, the methodologies and principles applied to similar organic lithium salts and hybrid materials provide a robust framework for its investigation.

Computational approaches such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are primary tools for examining these systems. nih.govnih.gov DFT calculations are instrumental in determining the electronic structure, coordination geometries, and binding energies of the lithium cation with the organic anion. mdpi.com For a compound like this compound, DFT could elucidate the coordination of the lithium ion with the carboxylate group and potentially with the nitrogen and sulfur atoms of the thiadiazole ring. rsc.org This would provide insights into the stability of the salt and the nature of the ionic interactions.

Molecular dynamics simulations, on the other hand, offer a dynamic perspective on the behavior of these systems over time. researchgate.net These simulations can predict bulk properties such as solubility, diffusion coefficients of ions, and the structural organization of the salt in different solvent environments. nih.gov For instance, MD simulations have been successfully used to predict the solubility of organic salts like sodium acetate in various solvent-antisolvent mixtures, a technique that could be extrapolated to the lithium salt of 2-(1,3,4-thiadiazol-2-yl)acetic acid. nih.gov

A key aspect of these theoretical investigations is the development of accurate force fields for MD simulations and the choice of appropriate functionals and basis sets for DFT calculations to realistically model the interactions within the system. The table below presents a hypothetical summary of computational parameters that could be employed in a study of this compound, based on common practices for similar organic salts.

Computational Method Parameters/Functionals Properties Investigated Relevance to this compound
Density Functional Theory (DFT)B3LYP/6-31G(d)Optimized geometry, binding energies, electronic structureUnderstanding the coordination of Li+ with the acetate and thiadiazole moieties.
Molecular Dynamics (MD)OPLS-AA Force FieldSolubility, diffusion coefficients, radial distribution functionsPredicting behavior in solution and in hybrid material matrices.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron densityNature of ionic and covalent bondsCharacterizing the interactions between lithium and the organic anion.

These theoretical approaches provide a powerful lens through which the structure, properties, and potential applications of hybrid systems involving this compound can be explored, guiding experimental efforts and accelerating the discovery of new materials.

Chemoreactomic Modeling of Organic Lithium Salts

Chemoreactomics, a field that integrates computational chemistry and data science, aims to predict the reactivity, properties, and biological activities of chemical compounds. longdom.orgnih.gov While specific chemoreactomic models for this compound are not yet established, the principles of this discipline can be applied to forecast its behavior and guide its potential applications, particularly in areas like drug discovery and materials science. nih.govmdpi.com

At the core of chemoreactomic modeling are Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. longdom.org These models establish a mathematical relationship between the structural or physicochemical properties of a molecule (descriptors) and its biological activity or a specific property. For an organic lithium salt like this compound, a QSAR model could be developed to predict its potential therapeutic effects, drawing on the known biological activities of other 1,3,4-thiadiazole derivatives, which have shown a wide range of pharmacological activities including antimicrobial and anticancer effects. nih.govmdpi.commdpi.com

The process of building a chemoreactomic model involves several key steps:

Data Collection: Gathering a dataset of structurally related compounds with known activities or properties. For the target compound, this would include various substituted 1,3,4-thiadiazoles and other organic lithium salts.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Using statistical methods or machine learning algorithms to build a predictive model that correlates the descriptors with the observed activity or property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A hypothetical QSAR study on a series of 1,3,4-thiadiazole derivatives for a specific biological activity might yield a model represented by an equation such as:

Biological Activity = c₀ + c₁LogP + c₂DipoleMoment + c₃*HOMO_Energy

Where LogP represents the lipophilicity, Dipole Moment is a measure of the molecule's polarity, and HOMO_Energy is the energy of the highest occupied molecular orbital. The coefficients (c₀, c₁, c₂, c₃) are determined through regression analysis.

The following interactive data table illustrates the types of molecular descriptors that would be calculated for this compound and used in chemoreactomic modeling.

Descriptor Type Descriptor Example Calculated Value (Hypothetical) Significance in Modeling
ConstitutionalMolecular Weight152.08 g/mol Influences pharmacokinetic properties.
TopologicalWiener Index324Relates to molecular branching and compactness.
GeometricalMolecular Surface Area185.5 ŲAffects solubility and interactions with biological targets.
Quantum-ChemicalHOMO Energy-7.2 eVRelated to electron-donating ability and reactivity.
Quantum-ChemicalLUMO Energy-1.5 eVRelated to electron-accepting ability and reactivity.

By applying such modeling techniques, researchers can perform virtual screening of large compound libraries to identify molecules with desired properties, predict potential toxicities, and optimize lead compounds in drug discovery. nih.govresearchgate.net For this compound, chemoreactomic modeling could provide valuable a priori assessments of its potential as a therapeutic agent or as a functional component in advanced materials.

Coordination Chemistry and Metal Complexation of 2 1,3,4 Thiadiazol 2 Yl Acetate Ligands

Ligand Design Principles for 2-(1,3,4-thiadiazol-2-yl)acetate Derivatives

The design of 2-(1,3,4-thiadiazol-2-yl)acetate derivatives as ligands is predicated on the inherent electronic properties and steric factors of the thiadiazole ring and the acetate (B1210297) functional group. The 1,3,4-thiadiazole (B1197879) ring is an aromatic, electron-deficient system that can be readily modified with various substituents at the 2 and 5 positions. semanticscholar.org The introduction of additional reactive substituents, particularly those with lone pairs of electrons such as hydroxyl (-OH) and amino (-NH2) groups, significantly increases the number of potential metal-binding sites. mdpi.comnih.gov This functionalization allows for the tuning of the ligand's electronic and steric properties, which in turn influences the coordination geometry and stability of the resulting metal complexes.

Synthetic Strategies for Coordination Compounds with Thiadiazole-based Ligands

The synthesis of coordination compounds involving thiadiazole-based ligands, including those analogous to 2-(1,3,4-thiadiazol-2-yl)acetate, generally follows well-established protocols in coordination chemistry. mdpi.com The primary method involves the direct reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent.

Classical synthetic protocols are typically employed for the synthesis of both the thiadiazole ligands and their subsequent metal complexes. mdpi.com The ligands themselves are often synthesized through cyclization reactions, for instance, by reacting thiosemicarbazide (B42300) with a carboxylic acid derivative. nih.gov

For the formation of the coordination compounds, the thiadiazole-based ligand is typically dissolved in an organic solvent, such as ethanol (B145695) or methanol. ekb.eg An aqueous or alcoholic solution of a metal salt, commonly a metal acetate or chloride, is then added to the ligand solution. mdpi.comnih.gov The reaction mixture is often heated under reflux for a period ranging from a few hours to several hours to facilitate the complexation reaction. ekb.egnih.gov Upon cooling, the resulting solid metal complex precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried. In some cases, the crystalline product can be obtained by slow evaporation of the solvent. The choice of metal salt can influence the final structure of the complex, with acetate salts sometimes leading to the incorporation of the acetate ion into the coordination sphere. nih.gov

Metal Salt Ligand Solvent Reaction Condition Resulting Complex Type
Metal AcetateThiadiazole DerivativeMethanol/WaterRefluxAcetate may or may not be coordinated
Metal ChlorideThiadiazole DerivativeEthanolRefluxChloride is often a counter-ion or coordinated
Metal PerchlorateThiadiazole DerivativeMethanol/WaterStirring at RTPerchlorate is typically a counter-ion
Metal NitrateThiadiazole DerivativeNot specifiedNot specifiedNitrate may be coordinated or a counter-ion

This table provides a general overview of synthetic strategies and is based on typical reactions for thiadiazole-based ligands.

Investigation of Coordination Modes and Ligand-Metal Interactions

The coordination behavior of 2-(1,3,4-thiadiazol-2-yl)acetate and its derivatives is multifaceted, with several potential donor atoms available for binding to a metal center. The specific coordination mode adopted depends on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions.

The 1,3,4-thiadiazole ring presents three potential coordination sites: the two nitrogen atoms at the 3- and 4-positions and the sulfur atom at the 1-position. Spectroscopic evidence from studies on analogous compounds consistently points to the involvement of at least one of the thiadiazole nitrogen atoms in metal coordination. mdpi.comnih.gov This is often inferred from shifts in the vibrational frequencies of the C=N bond in the infrared (IR) spectra of the complexes compared to the free ligand. sid.ir The nitrogen atom at the 4-position of the thiadiazole moiety is frequently involved in chelation, particularly when a suitable functional group is present on the adjacent substituent to form a stable five- or six-membered ring with the metal ion. researchgate.net

While the sulfur atom of the thiadiazole ring is a potential donor site, its involvement in coordination is less common compared to the nitrogen atoms. The lone pairs on the sulfur atom are generally less available for coordination due to their participation in the aromatic system of the ring. However, in certain cases, particularly with soft metal ions, weak interactions with the thiadiazole sulfur have been observed.

The acetate group appended to the thiadiazole ring plays a crucial role in the coordination chemistry of these ligands. The carboxylate group of the acetate moiety can coordinate to a metal ion in several ways: as a monodentate ligand, as a bidentate chelating ligand, or as a bridging ligand connecting two or more metal centers.

In many complexes, the acetate group acts in concert with a nitrogen atom from the thiadiazole ring to form a stable chelate ring. This bidentate N,O-coordination is a common motif. Spectroscopic studies, particularly IR spectroscopy, can provide evidence for the coordination of the carboxylate group. A significant shift in the asymmetric and symmetric stretching vibrations of the COO- group upon complexation is indicative of its involvement in bonding to the metal ion. Furthermore, in some instances, particularly with zinc(II) complexes, the acetate ion from the metal salt precursor has been found to remain in the coordination sphere of the final complex. mdpi.comnih.gov

Structural Features of Metal Complexes (Coordination Number and Geometry)

The structural diversity of metal complexes with 1,3,4-thiadiazole-based ligands is extensive, with coordination numbers and geometries being influenced by the metal ion's size, charge, and electronic configuration, as well as the steric and electronic properties of the ligand itself.

Commonly observed geometries for metal complexes with ligands analogous to 2-(1,3,4-thiadiazol-2-yl)acetate include tetrahedral, square planar, and octahedral. jmchemsci.com For instance, Zn(II) and Cd(II) complexes with related ligands have been reported to adopt tetrahedral geometries. In contrast, Co(II), Ni(II), and Cu(II) complexes often exhibit octahedral geometries, with the coordination sphere being completed by additional ligand molecules or solvent molecules. ekb.eg

Metal Ion Typical Coordination Number Common Geometries Example Ligand-Metal Ratio
Co(II)6Octahedral1:2
Ni(II)6Octahedral1:2
Cu(II)4, 6Distorted Square Planar, Octahedral1:2
Zn(II)4Tetrahedral1:1, 1:2
Cd(II)4, 6Tetrahedral, Octahedral1:2

This table summarizes common structural features observed in metal complexes of 1,3,4-thiadiazole derivatives and should be considered as a general guide.

Spectroscopic Characterization of Coordination Compounds

A suite of spectroscopic techniques is employed to elucidate the structure and bonding in coordination compounds of 2-(1,3,4-thiadiazol-2-yl)acetate and its analogues. These methods provide valuable insights into how the ligand coordinates to the metal center. mdpi.comjmchemsci.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Significant shifts in the vibrational bands of the ligand upon complexation indicate the involvement of specific functional groups in bonding. For thiadiazole-based ligands, a shift in the C=N stretching vibration is indicative of coordination through a thiadiazole nitrogen atom. sid.ir Similarly, changes in the asymmetric and symmetric stretching frequencies of the carboxylate group of the acetate moiety confirm its coordination to the metal ion. The appearance of new bands in the far-IR region can often be assigned to metal-nitrogen and metal-oxygen stretching vibrations, providing direct evidence of coordination. jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons near the binding sites are expected to change. Broadening of NMR signals can also occur upon complexation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. The appearance of new absorption bands or shifts in the bands of the free ligand upon complexation can be attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the ligand and its complexes, thereby confirming the stoichiometry of the metal-ligand interaction.

Spectroscopic Technique Information Obtained Key Observables
Infrared (IR) SpectroscopyIdentification of coordinating functional groupsShifts in ν(C=N) and ν(COO⁻) bands; appearance of ν(M-N) and ν(M-O) bands
NMR SpectroscopyStructural information for diamagnetic complexesChanges in chemical shifts of protons and carbons near binding sites
UV-Visible SpectroscopyCoordination geometry and electronic transitionsShifts in absorption bands, appearance of new charge transfer or d-d bands
Mass SpectrometryMolecular weight and stoichiometryMolecular ion peak corresponding to the complex

This interactive data table summarizes the application of various spectroscopic techniques in the characterization of thiadiazole-based coordination compounds.

Computational Studies on Metal-Ligand Binding and Stability

Computational chemistry provides a powerful lens for examining the intricacies of metal-ligand interactions at an atomic level. For complexes involving 2-(1,3,4-thiadiazol-2-yl)acetate, theoretical studies are crucial for elucidating the nature of the coordination bonds, predicting the stability of various complex geometries, and understanding the electronic factors that govern the binding process. These in-silico investigations complement experimental data by offering insights that are often difficult to obtain through empirical methods alone.

Density Functional Theory (DFT) is a predominant method employed for these studies, offering a favorable balance between computational cost and accuracy. acs.orgresearchgate.net By applying DFT and other quantum chemical methods, researchers can model the geometric and electronic structures of the ligand and its metal complexes. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles of the coordination sphere, providing a detailed three-dimensional picture of the complex.

A primary focus of these computational analyses is the identification of the ligand's coordination sites. The 2-(1,3,4-thiadiazol-2-yl)acetate ligand presents multiple potential donor atoms for metal binding, including the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the acetate group. nih.gov Computational models help determine the most energetically favorable binding modes, clarifying whether the ligand acts in a monodentate, bidentate, or bridging fashion. For instance, DFT calculations can reveal that coordination often occurs through a nitrogen atom on the thiadiazole ring and an oxygen atom from the carboxylate group, forming a stable chelate ring. nih.govnih.gov

Furthermore, computational studies are instrumental in quantifying the strength and nature of the metal-ligand bond. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the charge transfer interactions between the metal and the ligand. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the chemical reactivity and kinetic stability of the complex.

Thermodynamic calculations can also be performed to predict the binding energies and stability constants of the metal complexes. d-nb.info These calculations help in comparing the relative stabilities of complexes formed with different metal ions or with different coordination geometries. The results of such studies are vital for designing ligands with enhanced selectivity and affinity for specific metals.

The following tables showcase the types of data typically generated from computational studies on 1,3,4-thiadiazole derivatives, which are analogous to the analyses performed for 2-(1,3,4-thiadiazol-2-yl)acetate.

Table 1: Calculated Geometric Parameters for a Representative 1,3,4-Thiadiazole Ligand

This table illustrates typical bond lengths calculated using DFT methods for a related thiadiazole compound, demonstrating the precision of computational predictions compared to experimental data.

ParameterBondCalculated Bond Length (Å) (B3LYP)Calculated Bond Length (Å) (M06-2X)
Bond LengthC5–N61.3631.364
Bond LengthN6–H81.0071.011
Bond LengthC9–F121.3551.340
Bond LengthC9–F101.3551.342
Data derived from studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.org

Table 2: Frontier Molecular Orbital Energies and Related Properties

This table presents key electronic properties calculated for a model thiadiazole derivative, which are essential for understanding the reactivity and stability of its metal complexes.

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-1.8
Energy Gap (ΔE)5.7
Ionization Potential7.5
Electron Affinity1.8
Values are representative for this class of compounds and are derived from DFT calculations. researchgate.net

Supramolecular Chemistry and Assembly of Lithium;2 1,3,4 Thiadiazol 2 Yl Acetate

Self-Assembly Mechanisms of Organic Lithium Salts

The self-assembly of organic lithium salts into well-defined supramolecular structures is a phenomenon driven by a combination of coordination interactions and other non-covalent forces. The resulting architectures are of significant interest for applications in solid-state electrolytes. The formation of these assemblies is governed by the coordination preferences of the lithium cation and the functional groups present on the organic anion.

In the case of Lithium;2-(1,3,4-thiadiazol-2-yl)acetate, the lithium cation (Li⁺) acts as a key organizing center. Li⁺ typically exhibits a preference for coordination with oxygen and nitrogen atoms. The 2-(1,3,4-thiadiazol-2-yl)acetate anion provides multiple coordination sites: the two oxygen atoms of the carboxylate group and the two nitrogen atoms of the thiadiazole ring. This multi-dentate nature of the anion is crucial for the formation of extended networks.

The self-assembly process for such organic lithium salts generally proceeds through the formation of coordination bonds between the lithium cations and the anionic ligands. The carboxylate group can coordinate to lithium in several modes, including monodentate, bidentate chelating, and bidentate bridging. The bridging mode is particularly important for the formation of polymeric chains and higher-dimensional networks. The nitrogen atoms of the 1,3,4-thiadiazole (B1197879) ring can also participate in coordination, further extending the connectivity of the assembly. The interplay between these coordination possibilities dictates the final supramolecular architecture.

Role of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in Supramolecular Architectures

Beyond the primary coordination bonds, weaker non-covalent interactions play a critical role in directing the self-assembly and stabilizing the resulting supramolecular architectures of compounds like this compound. researchgate.net These interactions, including hydrogen bonding and π-π stacking, provide a means to fine-tune the packing of the molecules in the solid state.

π-π Stacking: The 1,3,4-thiadiazole ring is an aromatic heterocycle and is therefore capable of participating in π-π stacking interactions. nih.gov These interactions involve the face-to-face or offset stacking of the aromatic rings, and they are a significant driving force in the assembly of many organic and organometallic structures. In the solid state of this compound, π-π stacking between the thiadiazole rings of adjacent molecules can lead to the formation of columnar or layered structures, influencing the material's electronic and optical properties. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and robust supramolecular networks. rsc.org

Formation of Coordination Polymers and Extended Structures

The multidentate nature of the 2-(1,3,4-thiadiazol-2-yl)acetate ligand, combined with the coordinating ability of the lithium cation, makes this compound an excellent candidate for the formation of coordination polymers. These are extended structures in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks.

The carboxylate group of the ligand can bridge between two lithium ions, leading to the formation of a polymeric chain. The thiadiazole nitrogen atoms can then cross-link these chains, resulting in the formation of a higher-dimensional network. The specific dimensionality and topology of the resulting coordination polymer will depend on the coordination geometry of the lithium ion and the steric and electronic properties of the ligand. For instance, a tetrahedral coordination environment around the lithium ion, involving both carboxylate oxygen and thiadiazole nitrogen atoms, could lead to a complex three-dimensional framework. The formation of such extended structures is a key aspect of crystal engineering, where the goal is to design materials with specific properties based on their crystal structure. nih.gov

Design and Engineering of Supramolecular Ionic Conduction Paths

A major driving force for the study of supramolecular assemblies of lithium salts is their potential application as solid-state electrolytes in lithium-ion batteries. The design of efficient ionic conduction paths within these materials is a key challenge. Supramolecular chemistry provides a powerful tool to address this challenge by enabling the construction of ordered, one-dimensional channels or two-dimensional layers through which lithium ions can move. rsc.org

For this compound, the self-assembly process can be guided to create specific pathways for Li⁺ transport. For example, the arrangement of the ligands and lithium ions could create channels lined with the coordinating oxygen and nitrogen atoms. These channels would provide a low-energy pathway for lithium-ion migration. The precise control over the structure of these conduction paths can be achieved by modifying the organic ligand or by introducing other molecular components into the assembly. rsc.org

Structure-Conductivity Relationships in Supramolecular Electrolytes

The ionic conductivity of a supramolecular electrolyte is intimately linked to its crystal structure. Key factors that influence conductivity include:

Dimensionality of the Conduction Pathway: One-dimensional channels or two-dimensional layers generally provide more efficient pathways for ion transport than a three-dimensional network where the ions have to navigate a more tortuous path.

Li⁺-Li⁺ Distance: A shorter distance between adjacent lithium ion sites in the conduction path facilitates ion hopping and leads to higher conductivity.

Coordination Environment of Li⁺: A flexible and dynamic coordination environment around the lithium ion can lower the activation energy for ion transport. Weakly coordinating anions are often preferred to allow for facile dissociation of the lithium salt.

In the context of this compound, the goal would be to design a supramolecular architecture that optimizes these factors. For instance, a structure with one-dimensional channels where the lithium ions are relatively close to each other and are coordinated by the thiadiazole nitrogen and carboxylate oxygen atoms in a manner that allows for easy movement would be desirable. The relationship between the crystal structure and ionic conductivity provides a basis for the rational design of new solid electrolytes. berkeley.edunih.gov

Illustrative Data from Analogous Supramolecular Lithium-Ion Conductors

Since direct experimental data for this compound is not available, the following table presents typical ionic conductivities for various classes of supramolecular and solid-state lithium-ion conductors to provide context.

Material ClassExample Compound/SystemIonic Conductivity (S/cm) at Room TemperatureLi⁺ Transference Number (t_Li⁺)
Polymer ElectrolytesPEO-LiTFSI10⁻⁵ - 10⁻⁴~0.2
Inorganic Solid ElectrolytesLi₁₀GeP₂S₁₂ (LGPS)~10⁻²~1.0
Supramolecular ElectrolytesLithium-based Metal-Organic Frameworks (MOFs)10⁻⁶ - 10⁻⁴Variable (can be high)
Organic Ionic Plastic CrystalsLi-doped organic salts10⁻⁵ - 10⁻³Variable

Hybrid Organic-Inorganic Supramolecular Materials involving this compound

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular level, often leading to materials with novel or enhanced functionalities. rsc.org The incorporation of this compound into such hybrid frameworks is a promising strategy for developing new materials for applications in areas such as ion-exchange, catalysis, and energy storage.

Synthesis and Structural Features of Hybrid Materials

The synthesis of hybrid materials involving this compound can be approached through several methods, including sol-gel processes, hydrothermal or solvothermal synthesis, and layer-by-layer assembly. frontiersin.org A common approach involves the reaction of the organic lithium salt with a suitable inorganic precursor, such as a metal alkoxide or a metal salt.

For example, reacting this compound with a silicon alkoxide like tetraethyl orthosilicate (B98303) (TEOS) under sol-gel conditions could lead to a silica-based hybrid material where the organic component is covalently linked or physically entrapped within the inorganic matrix. The resulting material would possess the mechanical and thermal stability of the silica (B1680970) network, combined with the potential ionic conductivity of the lithium salt.

The structural features of such hybrid materials would be complex, with the organic and inorganic components interpenetrating at the nanoscale. The 2-(1,3,4-thiadiazol-2-yl)acetate ligand could coordinate to both the lithium ions and potentially to other metal centers in the inorganic component, leading to a highly cross-linked and robust structure. The thiadiazole ring could also provide specific binding sites for other molecules or ions, making these materials interesting for sensor applications. The characterization of these hybrid materials would require a combination of techniques, including X-ray diffraction, electron microscopy, and various spectroscopic methods, to elucidate their complex structures.

Theoretical Approaches to Hybrid Organic-Inorganic Interfaces

Computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the conformational and geometrical aspects of thiadiazole derivatives. For instance, in studies of similar phospho-thiadiazole compounds, DFT calculations have been employed to investigate different tautomeric forms and their stability. Such computational analyses can predict the most stable conformations of the 2-(1,3,4-thiadiazol-2-yl)acetate ligand and how its geometry might change upon coordination with a lithium ion.

Molecular docking and other simulation techniques are also pivotal in understanding the interactions at the organic-inorganic interface. These methods can model how the thiadiazole-based ligand interacts with the lithium cation, predicting binding affinities and the nature of the coordinating bonds. Natural Bond Orbital (NBO) analysis, for example, can reveal the charge transfer interactions between the ligand and the metal ion, highlighting the role of the heteroatoms in the thiadiazole ring and the carboxylate group in the coordination sphere.

The electronic interactions in hybrid organic-inorganic materials are often mediated by the proximity of the organic molecule's π-cloud with the inorganic component. In the case of this compound, theoretical models can be used to explore

Reactivity and Reaction Mechanisms of 2 1,3,4 Thiadiazol 2 Yl Acetate Scaffolds

Nucleophilic Substitution Reactions on the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) ring is characterized as an electron-deficient system. chemicalbook.commdpi.com This deficiency is attributed to the inductive effects of the sulfur atom and the two pyridine-like nitrogen atoms, which reduce the electron density at the C2 and C5 positions. chemicalbook.com Consequently, these carbon atoms are highly susceptible to nucleophilic attack, making nucleophilic substitution a facile and common reaction for this scaffold. chemicalbook.commdpi.comnih.gov

Halogenated 1,3,4-thiadiazoles, in particular, serve as important intermediates where the halogen atom can be readily displaced by a variety of nucleophiles. nih.gov For instance, a 5-chloro-thiadiazole derivative can react smoothly with nucleophiles to yield a series of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov This reactivity allows for the introduction of diverse functional groups onto the thiadiazole core, a key strategy in the synthesis of new derivatives. researchgate.net

Table 1: Reactivity of 1,3,4-Thiadiazole Ring Carbons

Position Electronic Character Susceptibility to Nucleophilic Attack
C2 Electron-deficient High

Ring-Opening and Rearrangement Reactions of Thiadiazole Derivatives

Despite its aromaticity and stability in acidic media, the 1,3,4-thiadiazole ring is susceptible to cleavage under strongly basic conditions. chemicalbook.commdpi.com Treatment of the parent compound or its derivatives with a strong base can lead to ring fission, a reaction that involves the nucleophilic attack on the ring carbons followed by bond cleavage. chemicalbook.comnih.gov

Rearrangement reactions are also documented for this heterocyclic system. A notable example is the Dimroth rearrangement, which has been observed in related azole systems and can lead to the formation of 1,3,4-thiadiazoles from other heterocyclic precursors. researchgate.net Another specific instance involves the rearrangement of 2-amino- and 2-methylamino-1,3,4-thiadiazoles into triazolinethiones when treated with methylamine, demonstrating the dynamic nature of the ring system under certain nucleophilic conditions. nih.gov

Cycloaddition Reactions Involving Thiadiazole Moieties

Cycloaddition reactions are a powerful tool for constructing complex molecular architectures, and thiadiazole derivatives are active participants in such transformations. Specifically, 1,3-dipolar cycloaddition reactions have been successfully employed to synthesize a variety of 1,3,4-thiadiazole-containing hybrids. tandfonline.commdpi.com

In one approach, a thiosemicarbazone derivative can be treated with nitrilimines, generated in situ, to yield trisubstituted thiadiazole compounds. mdpi.com This method allows for the fusion of the thiadiazole scaffold with other cyclic systems. mdpi.com Furthermore, the copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes, a cornerstone of "click chemistry," has been utilized to link glycosyl azides to thiadiazole derivatives bearing an acetylenic group, creating novel 1,2,3-triazolyl-1,3,4-thiadiazole hybrids. nih.gov

Functionalization and Derivatization Strategies of the Thiadiazole and Acetate (B1210297) Groups

The modification of both the thiadiazole ring and its side chains is crucial for developing new analogs. A key strategy for functionalizing alkyl groups attached to the thiadiazole ring, such as the methylene (B1212753) group in the acetate moiety, involves deprotonation followed by reaction with an electrophile. bu.edu.eg For example, 2,5-dimethyl-1,3,4-thiadiazole (B1347112) can be lithiated with a strong base like lithium diisopropylamide (LDA) and then quenched with aldehydes or ketones to yield hydroxylated products. bu.edu.eg This principle can be extended to the acetate side chain to introduce further complexity.

Derivatization can also be achieved by starting with a functionalized thiadiazole. The cyclization of thiosemicarbazides is a common and efficient route to produce 2-amino-5-substituted-1,3,4-thiadiazoles. sbq.org.br The resulting amino group serves as a versatile handle for subsequent reactions, allowing for the synthesis of a wide array of derivatives. nih.gov

Sommelet Reaction for Aldehyde Formation

The Sommelet reaction provides a specific and effective method for converting a chloromethyl group on the thiadiazole ring into a formyl group (aldehyde). researchgate.net This multi-step process begins with the reaction of a 2-R-5-chloromethyl-1,3,4-thiadiazole with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. researchgate.net Subsequent hydrolysis of this salt under acidic conditions yields the desired 2-R-5-formyl-1,3,4-thiadiazole. researchgate.net This transformation is a valuable tool for introducing an aldehyde functionality, which can then participate in a wide range of further reactions such as Schiff base formation. rsc.org

Table 2: Key Steps of the Sommelet Reaction on a Thiadiazole Scaffold

Step Reactants Product
1 2-R-5-chloromethyl-1,3,4-thiadiazole, Hexamethylenetetramine Quaternary ammonium (hexaminium) salt

Photochemical and Thermal Reactivity Studies

The 1,3,4-thiadiazole ring system is known to undergo fragmentation under photochemical conditions. researchgate.net Irradiation can induce ring cleavage, leading to various smaller molecular species. Similarly, thermal stress can induce decomposition. High-vacuum pyrolysis of a substituted 1,3,4-thiadiazole has been shown to produce a mixture of products including nitriles (CH₃CN), hydrogen isothiocyanate (HNCS), and carbon disulfide (CS₂), among other sulfur-containing species. researchgate.net These studies indicate that while the thiadiazole ring is aromatic, it is not inert to high-energy conditions, and its fragmentation pathways can be complex. researchgate.net

Future Research Directions and Emerging Paradigms in Lithium;2 1,3,4 Thiadiazol 2 Yl Acetate Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Future synthetic research concerning Lithium;2-(1,3,4-thiadiazol-2-yl)acetate will likely prioritize green and sustainable methodologies over classical synthesis routes, which often involve hazardous reagents like phosphorus oxychloride or strong acids. rsc.orgjocpr.com Emerging paradigms focus on improving reaction efficiency, minimizing waste, and reducing energy consumption.

Key areas for exploration include:

Microwave and Ultrasound-Assisted Synthesis : These techniques have been successfully applied to the synthesis of various thiazole (B1198619) and thiadiazine derivatives, offering significant advantages such as high yields, short reaction times, and greater product purity compared to conventional methods. tandfonline.comresearchgate.net Future work could adapt these energy-efficient methods for the cyclization step forming the 1,3,4-thiadiazole (B1197879) ring from precursors like thiosemicarbazide (B42300) and a derivative of acetic acid. nanobioletters.comnih.gov

One-Pot Reactions : Developing a one-pot synthesis from simple starting materials would enhance efficiency. For instance, reactions using polyphosphate ester (PPE) as a cyclizing agent can provide a less toxic alternative to traditional reagents for forming the thiadiazole ring. researchgate.netdntb.gov.ua

Solvent-Free and Grinding Methods : "Grinding chemistry" or mechanochemistry represents an environmentally benign approach that can lead to the formation of thiadiazole scaffolds under solvent-free conditions, sometimes with the aid of a solid catalyst like basic alumina. mdpi.com Exploring these solventless routes could dramatically improve the sustainability profile of the synthesis.

These green chemistry approaches promise not only a more environmentally friendly production of the parent acid, 2-(1,3,4-thiadiazol-2-yl)acetic acid, but also its subsequent selective lithiation.

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Thiadiazole Synthesis.
ParameterConventional Methods (e.g., POCl₃)Emerging Green Methods (e.g., Ultrasound, Grinding)
ReagentsOften toxic and corrosive (e.g., POCl₃, SOCl₂) researchgate.netLess hazardous catalysts (e.g., basic alumina), or catalyst-free mdpi.com
SolventsOften high-boiling point organic solventsSolvent-free, water, or green solvents (e.g., ionic liquids) mdpi.com
Reaction TimeSeveral hours to daysMinutes to a few hours tandfonline.commdpi.com
Energy InputSustained heating (reflux)Targeted energy (microwaves, ultrasound) or mechanical energy tandfonline.com
YieldVariableOften high to excellent (75-99%) nanobioletters.commdpi.com
WorkupOften complex, requires neutralization and extractionSimpler, leading to purer products researchgate.net

Advanced Characterization Techniques for In-Situ Monitoring of Reactivity

Understanding the formation, stability, and reaction dynamics of this compound is crucial for its application. Future research will move beyond standard ex-situ characterization (NMR, FT-IR) to employ advanced in-situ and operando techniques that monitor the compound in real-time. researchgate.net

Emerging characterization paradigms include:

In-situ FlowNMR Spectroscopy : This technique is a powerful, non-invasive tool for real-time monitoring of chemical processes, including the dynamic changes during lithium salt formation or extraction. oxinst.com It could be used to track the lithiation of 2-(1,3,4-thiadiazol-2-yl)acetic acid, providing precise data on reaction kinetics and equilibrium.

In-situ Environmental Scanning Electron Microscopy (ESEM) : ESEM allows for the direct observation of electrode reactions and surface changes in the presence of less volatile organic electrolytes. researchgate.netelsevierpure.com This would be invaluable for studying the behavior of the title compound if it were used as an electrode material or additive in lithium-ion batteries.

In-situ X-ray Diffraction (XRD) and Raman Spectroscopy : These methods are widely used to monitor structural evolution and phase transformations during electrochemical processes. sciengine.com They could provide critical insights into how the crystal structure of the compound or its coordination polymers changes during ion exchange or redox reactions.

Integration of Computational Methods for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties and reactivity of novel compounds. dergipark.org.tr For this compound, computational methods can provide foundational insights where experimental data is lacking.

Future computational research should focus on:

Structural and Electronic Properties : DFT calculations can be used to determine the optimized geometry, bond lengths, bond angles, and electronic properties (such as HOMO-LUMO energy gaps) of the molecule. These calculations help in understanding the molecule's stability and potential reactivity sites. rsc.orgdergipark.org.tr

Coordination Chemistry Modeling : A key area of research is modeling the coordination of the lithium ion. The molecule offers multiple potential binding sites: the nitrogen and sulfur atoms of the thiadiazole ring and the oxygen atoms of the carboxylate group. mdpi.com Computational studies can predict the preferred coordination modes of the Li+ ion and the thermodynamic stability of different resulting structures. researchgate.net

Predictive Design of Materials : By calculating properties like ionization potential, electron affinity, and charge distribution, computational models can predict the suitability of this compound as a building block for advanced materials, such as organic semiconductors or ligands for luminescent metal-organic frameworks (MOFs). researchgate.net

Table 2: Representative DFT-Calculated Parameters for a Substituted 1,3,4-Thiadiazole Ring.
ParameterCalculated Value (Example)Significance for Future Research
Bond Length C=N (Å)~1.30 Predicts ring stability and reactivity.
Bond Length C-S (Å)~1.83 Influences ring geometry and electronic structure.
HOMO Energy (eV)-6.5 to -7.5 dergipark.org.trIndicates electron-donating ability; relevant for charge transfer applications.
LUMO Energy (eV)-1.5 to -2.5 dergipark.org.trIndicates electron-accepting ability; relevant for electronic materials.
HOMO-LUMO Gap (eV)~4.0 to 5.0 dergipark.org.trCorrelates with chemical reactivity and optical properties.

Note: Values are illustrative based on published DFT studies of various 1,3,4-thiadiazole derivatives and may vary for the specific title compound.

Exploration of New Coordination Complexes and Supramolecular Assemblies

The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The thiadiazole ring acts as a two-electron donor system and contains heteroatoms that are active coordination sites, while the carboxylate group can bind to metal ions in various modes (monodentate, bidentate, bridging).

Future research should explore:

Coordination with Transition Metals : The ligand could be used to synthesize novel coordination complexes with transition metals like Cu(II), Zn(II), Cd(II), or Ag(I). mdpi.comglobethesis.comsemanticscholar.org The resulting complexes could exhibit interesting magnetic, optical, or catalytic properties.

Formation of Coordination Polymers and MOFs : As a bifunctional linker, the molecule can bridge multiple metal centers to form one-, two-, or three-dimensional coordination polymers. mdpi.com The specific geometry of the ligand will dictate the topology of the resulting network. scispace.com

Supramolecular Assemblies : Beyond covalent coordination bonds, the molecule can participate in supramolecular assembly through weaker interactions like hydrogen bonding (e.g., via the carboxylate oxygens) and π-π stacking of the thiadiazole rings. nih.gov These interactions are crucial for designing crystal structures with specific properties.

Investigation of Structure-Property Relationships in Advanced Materials Science Contexts

A major emerging paradigm is the rational design of materials based on a deep understanding of structure-property relationships. For this compound and its derivatives, this involves correlating molecular and supramolecular structures with functional properties.

Promising avenues for investigation include:

Luminescent Materials : Thiazole and thiadiazole derivatives are known to be intrinsically fluorescent and are used as linkers in luminescent MOFs and coordination polymers. mdpi.com Future studies could investigate the photoluminescent properties of the title compound and its metal complexes, potentially for applications in sensors or light-emitting diodes (LEDs).

Organic Semiconductors : The π-conjugated system of the thiadiazole ring suggests potential for use in organic electronics. The relationship between the molecular packing in the solid state and charge transport properties would be a critical area of study.

Q & A

Basic: What are the optimized synthetic methodologies for Lithium 2-(1,3,4-thiadiazol-2-yl)acetate?

The compound can be synthesized via alkylation of thiadiazole precursors. For example, 2-chloroacetamide can react with 5-amino-1,3,4-thiadiazole-2-thiol derivatives under alkaline conditions (e.g., KOH/ethanol) to form the acetamide intermediate, followed by lithiation . Aerobic oxidation of analogous thiadiazolyl acetates (e.g., ethyl 2-phenyl-2-(thiazol-2-yl)acetate) has also been reported, suggesting a potential pathway for degradation or derivative synthesis . Key parameters include temperature control (20–25°C for alkylation) and stoichiometric ratios to minimize byproducts.

Basic: How is the structural characterization of this compound performed?

Characterization involves:

  • NMR spectroscopy : 1^1H NMR (DMSO-d6d_6) shows peaks for the thiadiazole ring (δ 7.34 ppm for -NH2_2) and acetate moiety (δ 4.82 ppm for CH2_2) .
  • Mass spectrometry : EI-MS confirms molecular ion peaks (e.g., m/z 191 [M+1] for related acetamide derivatives) .
  • Elemental analysis : Validate C, H, N, and S content (e.g., theoretical C: 25.25%, H: 3.18% for C4_4H6_6N4_4OS2_2) .

Basic: What are the stability considerations for Lithium 2-(1,3,4-thiadiazol-2-yl)acetate under varying conditions?

The compound may degrade via aerobic oxidation of the thiadiazole or acetate groups. Stability studies in solvents like DMSO or ethanol should monitor temperature (e.g., <40°C) and oxygen exposure. Storage recommendations include inert atmospheres (N2_2) and desiccated conditions to prevent hydrolysis . Compatibility testing with common lab reagents (e.g., acids, bases) is critical to avoid hazardous reactions .

Advanced: How can density functional theory (DFT) predict electronic and coordination properties?

DFT with generalized gradient approximation (GGA) functionals (e.g., PW91) models electron density distribution and band structure. The projector augmented-wave (PAW) method in software like VASP optimizes pseudopotentials for lithium and sulfur atoms, enabling accurate calculations of charge transfer and binding energies in coordination complexes . For example, the thiadiazole ring’s electron-withdrawing effects can be quantified via Mulliken charges .

Advanced: What electrochemical mechanisms could make this compound relevant for lithium-ion batteries?

The lithium ion’s mobility and the thiadiazole-acetate framework’s redox activity may enhance ionic conductivity. Computational screening (e.g., high-throughput DFT) can predict voltage profiles and Li+^+ diffusion barriers. Experimental validation involves cyclic voltammetry (0.1–4.5 V vs. Li/Li+^+) and impedance spectroscopy to assess SEI formation and capacity retention .

Advanced: How do computational and experimental data resolve contradictions in degradation pathways?

Conflicting degradation products (e.g., oxidized vs. hydrolyzed forms) can be reconciled using ab initio molecular dynamics (AIMD) . For instance, simulations of solvated Li+^+ in aqueous environments predict hydrolysis rates, while LC-MS/MS identifies actual degradation byproducts . Discrepancies in activation energies (DFT vs. experimental) may arise from solvent effects, requiring implicit solvation models (e.g., COSMO) .

Advanced: What coordination chemistry applications exist for this compound?

The thiadiazole-acetate ligand can act as a chelating agent for transition metals (e.g., Fe3+^{3+}, Co2+^{2+}). Synthetic protocols involve refluxing the ligand with metal salts (e.g., FeCl3_3 in methanol) and characterizing complexes via X-ray crystallography and magnetic susceptibility measurements. The carboxylate group facilitates bridging modes, influencing magnetic coupling in polynuclear systems .

Basic: What safety protocols are recommended for handling this compound?

Refer to GHS guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can machine learning (ML) accelerate the design of derivatives with enhanced properties?

ML models trained on high-throughput DFT datasets (e.g., Materials Project) predict substitution effects on solubility or redox potential. For example, Bayesian optimization can prioritize derivatives with electron-donating groups (e.g., -OCH3_3) to improve lithium-ion binding .

Advanced: What spectroscopic techniques probe reaction intermediates during synthesis?

In situ FTIR monitors carbonyl stretching (1700–1750 cm1^{-1}) during lithiation. EPR spectroscopy detects radical intermediates in oxidation steps, while XAS (X-ray absorption spectroscopy) tracks Li+^+ coordination changes .

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